4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine
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Overview
Description
4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine is a complex organic compound that features a unique combination of adamantane, pyrazole, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the adamantane and pyrazole intermediates. One common method involves the reaction of adamantane with a suitable halogenating agent to form an adamantyl halide. This intermediate is then reacted with a phenylhydrazine derivative to form the pyrazole ring. The final step involves the coupling of the pyrazole intermediate with morpholine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields . Additionally, continuous flow chemistry may be utilized for large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and viral infections.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine involves its interaction with specific molecular targets. For instance, the adamantane moiety is known to interact with viral proteins, inhibiting their function. The pyrazole ring can interact with various enzymes, modulating their activity. The morpholine ring enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral properties.
Rimantadine: Similar to amantadine but with improved pharmacokinetics.
Memantine: Used in the treatment of Alzheimer’s disease
Uniqueness
4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine stands out due to its unique combination of adamantane, pyrazole, and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and enhanced efficacy in various fields .
Properties
Molecular Formula |
C24H29N3O2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
[3-(1-adamantyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C24H29N3O2/c28-23(26-6-8-29-9-7-26)21-16-27(20-4-2-1-3-5-20)25-22(21)24-13-17-10-18(14-24)12-19(11-17)15-24/h1-5,16-19H,6-15H2 |
InChI Key |
UHYPREIRDJGXOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6 |
Origin of Product |
United States |
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